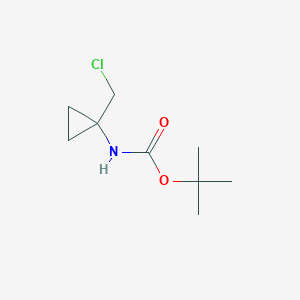

N-Boc-1-(chloromethyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-1-(chloromethyl)cyclopropanamine is a chemical compound with the molecular formula C_10H_18ClNO_2. It is a derivative of cyclopropanamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and a chloromethyl group is attached to the cyclopropane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(chloromethyl)cyclopropanamine typically involves the following steps:

Protection of Cyclopropanamine: The amine group of cyclopropanamine is protected by reacting it with di-tert-butyl dicarbonate ((Boc)_2O) in the presence of a base such as triethylamine. This forms N-Boc-cyclopropanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-(chloromethyl)cyclopropanamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new compounds.

Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN_3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as N-Boc-1-(azidomethyl)cyclopropanamine, N-Boc-1-(thiocyanatomethyl)cyclopropanamine, and N-Boc-1-(methoxymethyl)cyclopropanamine can be formed.

Deprotected Amine: Removal of the Boc group yields 1-(chloromethyl)cyclopropanamine.

Scientific Research Applications

N-Boc-1-(chloromethyl)cyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound serves as an intermediate in the synthesis of biologically active molecules that can be used in biochemical studies and drug development.

Medicine: It is involved in the preparation of potential therapeutic agents, particularly those targeting neurological and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-(chloromethyl)cyclopropanamine primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

N-Boc-1-(bromomethyl)cyclopropanamine: Similar to the chloromethyl derivative but with a bromomethyl group.

N-Boc-1-(iodomethyl)cyclopropanamine: Contains an iodomethyl group, which is more reactive than the chloromethyl group, allowing for faster and more efficient substitution reactions.

Uniqueness

N-Boc-1-(chloromethyl)cyclopropanamine is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient reactivity for substitution reactions while maintaining stability under various conditions. The Boc group offers robust protection for the amine, making it a versatile intermediate in organic synthesis .

Biological Activity

N-Boc-1-(chloromethyl)cyclopropanamine is a chemical compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structural features, and implications for drug development based on available research findings.

Structural Overview

This compound is characterized by the following structural components:

- Boc Group : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing stability during chemical transformations.

- Chloromethyl Group : This substituent is known to participate in nucleophilic substitution reactions, influencing the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be inferred from studies on structurally related compounds. While specific data on this compound is limited, several key findings from analogous compounds provide insight into its potential pharmacological properties.

Pharmacological Properties

- Reactivity : The chloromethyl group enhances the compound's ability to undergo nucleophilic substitution reactions, which are critical in drug synthesis and development. This reactivity may facilitate the formation of biologically active derivatives.

- Cyclopropane Moiety : The cyclopropane ring is known to influence biological activity by altering conformational dynamics and interaction profiles with biological targets. Compounds with cyclopropane structures often exhibit unique pharmacological properties due to their three-membered ring system, which can affect binding affinities and selectivity.

- Potential Drug Targets : Compounds similar in structure to this compound have been explored for their activity against various targets, including kinases involved in cancer and infectious diseases. For instance, cyclopropylamine analogs have shown promising results as kinase inhibitors, suggesting that this compound may also possess such activities .

Case Study 1: Kinase Inhibition

A study on structurally related cyclopropylamine compounds demonstrated significant inhibitory effects on various kinases associated with disease pathways. For example, certain derivatives exhibited IC50 values in the low nanomolar range against key kinases involved in cancer signaling pathways . This suggests that this compound could similarly interact with these targets.

| Compound Name | Target Kinase | IC50 Value (nM) |

|---|---|---|

| Purfalcamine | PfCDPK1 | 17 |

| Compound 9j | PfGSK3 | 223 |

Case Study 2: Antimalarial Activity

Research has highlighted the potential of cyclopropyl derivatives in combating malaria by inhibiting specific kinases that regulate parasite life cycles. These findings indicate that this compound may warrant investigation for antimalarial properties due to its structural similarities with effective inhibitors .

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

tert-butyl N-[1-(chloromethyl)cyclopropyl]carbamate |

InChI |

InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |

InChI Key |

JKPGSINFRHFQST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.